5-Ethoxy-1H-indole-3-carbaldehyde
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Overview
Description
5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Mechanism of Action
Target of Action
5-Ethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde, which is known to be an essential and efficient chemical precursor for generating biologically active structures
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives have been found to play a significant role in pathogen defense in cruciferous plants .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-hiv activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1H-indole-3-carbaldehyde, like other indole derivatives, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving covalent bonding and reductions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a base .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ethyl iodide (C2H5I) and a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Ethoxy-1H-indole-3-carboxylic acid.
Reduction: 5-Ethoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the ethoxy group, making it less lipophilic.
5-Methoxy-1H-indole-3-carbaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
5-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
5-Ethoxy-1H-indole-3-carbaldehyde is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in certain applications, such as drug development .
Properties
IUPAC Name |
5-ethoxy-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZSIQZGXBEDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406464 |
Source
|
Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169789-47-3 |
Source
|
Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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